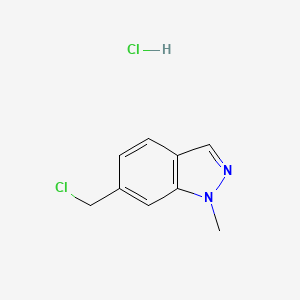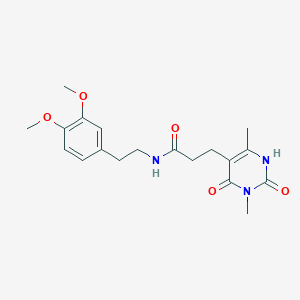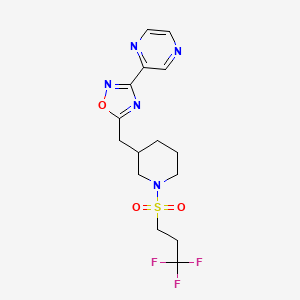
3-(Pyrazin-2-yl)-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Pyrazin-2-yl)-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H18F3N5O3S and its molecular weight is 405.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally related to 3-(Pyrazin-2-yl)-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole demonstrate significant antimicrobial activity. Specifically, novel sulfone-linked bis heterocycles, including oxadiazoles, have been synthesized and tested for their antimicrobial effectiveness. The compound with notable activity against various microbes suggests potential applications in developing new antimicrobial agents (Padmavathi et al., 2008).
Antitubercular Agents
A study focused on benzene sulfonamide pyrazole oxadiazole derivatives reveals their promising antitubercular properties. Molecular docking studies indicate potential efficacy against Mycobacterium tuberculosis, suggesting these compounds' role in antitubercular drug development (Shingare et al., 2022).
Anticancer Agents
Another area of research explores the anticancer potential of substituted 1,3,4-oxadiazolyl tetrahydropyridines. These studies highlight the importance of the structural modifications on the therapeutic effectiveness of such compounds, emphasizing their potential in cancer treatment strategies (Redda & Gangapuram, 2007).
Biological Evaluation for Enzyme Inhibition
The biological activities of 1,3,4-oxadiazole bearing compounds, including those similar to the compound , have been extensively studied. These compounds have been evaluated for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE), suggesting their potential use in treating diseases related to enzyme dysfunction (Khalid et al., 2016).
Antimicrobial and Cytotoxic Activities
Further studies on sulfone and sulfonamide-linked heterocycles, including oxadiazoles, have shown not only antimicrobial but also cytotoxic activities. These findings indicate a broad spectrum of potential applications in treating infections and targeting cancer cells (Swapna et al., 2013).
properties
IUPAC Name |
3-pyrazin-2-yl-5-[[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N5O3S/c16-15(17,18)3-7-27(24,25)23-6-1-2-11(10-23)8-13-21-14(22-26-13)12-9-19-4-5-20-12/h4-5,9,11H,1-3,6-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMZQLVYABRRAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCC(F)(F)F)CC2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


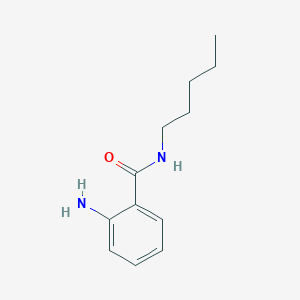
![8,9-dimethoxy-5-[(3-methoxybenzyl)thio]-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2357389.png)
![2-[(6-chloropyridin-3-yl)formamido]-N,N-dimethyl-3-phenylpropanamide](/img/structure/B2357390.png)
![Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate](/img/structure/B2357391.png)
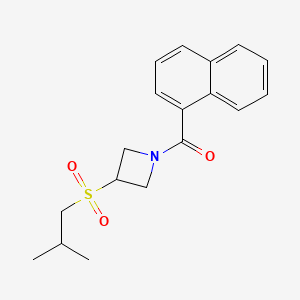
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2357396.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2357397.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2357398.png)



